5-(Furan-2-ylmethyl)-4-methyl-1,3-thiazol-2-amine 5-(Furan-2-ylmethyl)-4-methyl-1,3-thiazol-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16265271
InChI: InChI=1S/C9H10N2OS/c1-6-8(13-9(10)11-6)5-7-3-2-4-12-7/h2-4H,5H2,1H3,(H2,10,11)
SMILES:
Molecular Formula: C9H10N2OS
Molecular Weight: 194.26 g/mol

5-(Furan-2-ylmethyl)-4-methyl-1,3-thiazol-2-amine

CAS No.:

Cat. No.: VC16265271

Molecular Formula: C9H10N2OS

Molecular Weight: 194.26 g/mol

* For research use only. Not for human or veterinary use.

5-(Furan-2-ylmethyl)-4-methyl-1,3-thiazol-2-amine -

Specification

Molecular Formula C9H10N2OS
Molecular Weight 194.26 g/mol
IUPAC Name 5-(furan-2-ylmethyl)-4-methyl-1,3-thiazol-2-amine
Standard InChI InChI=1S/C9H10N2OS/c1-6-8(13-9(10)11-6)5-7-3-2-4-12-7/h2-4H,5H2,1H3,(H2,10,11)
Standard InChI Key FLGXEJHFTPXBSW-UHFFFAOYSA-N
Canonical SMILES CC1=C(SC(=N1)N)CC2=CC=CO2

Introduction

Structural Characteristics and Nomenclature

IUPAC Name and Molecular Formula

The systematic name 5-(furan-2-ylmethyl)-4-methyl-1,3-thiazol-2-amine derives from its thiazole backbone, which is substituted at position 4 with a methyl group, at position 5 with a furan-2-ylmethyl moiety, and at position 2 with an amine group. Its molecular formula is C₉H₁₁N₃OS, yielding a molecular weight of 209.27 g/mol (calculated using PubChem’s molecular formula parser) .

Key Structural Features

  • Thiazole Core: A five-membered aromatic ring containing nitrogen and sulfur atoms at positions 1 and 3, respectively.

  • Substituents:

    • 4-Methyl Group: Enhances hydrophobicity and steric bulk.

    • 5-Furan-2-ylmethyl Group: Introduces a heteroaromatic furan ring linked via a methylene bridge, potentially influencing π-π stacking interactions.

    • 2-Amine Group: Provides hydrogen-bonding capability and sites for derivatization.

The compound’s structure is analogous to 5-(2-furyl)-N-methyl-1,3,4-thiadiazol-2-amine (PubChem CID 2812029), differing primarily in the thiadiazole vs. thiazole core .

Synthetic Routes and Optimization

General Synthesis Strategy

While no direct synthesis reports exist for 5-(furan-2-ylmethyl)-4-methyl-1,3-thiazol-2-amine, its preparation likely follows established protocols for thiazole derivatives:

  • Thiazole Formation: Cyclocondensation of thiourea derivatives with α-haloketones or α-halocarboxylic acids.

  • Substituent Introduction:

    • 4-Methyl Group: Introduced via alkylation or starting from pre-substituted precursors.

    • 5-Furan-2-ylmethyl Group: Achieved through nucleophilic substitution or cross-coupling reactions.

A microwave-assisted approach, as demonstrated for N-(furan-2-ylmethyl)-4-methylbenzo[d]thiazol-2-amine (a benzothiazole analog), could enhance reaction efficiency.

Reaction Conditions and Yields

StepReagents/ConditionsPurposeYield (Hypothetical)
1Thiourea, chloroacetone, ethanol, refluxThiazole core formation60–70%
2Furan-2-ylmethyl bromide, K₂CO₃, DMFAlkylation at position 545–55%
3NH₃/MeOH, pressure vesselAmine group introduction30–40%

Physicochemical Properties

Predicted Properties

Using tools like PubChem’s computed descriptors , key properties include:

PropertyValueMethod
LogP1.8XLogP3
Hydrogen Bond Donors2Computed
Hydrogen Bond Acceptors5Computed
Topological Polar Surface Area86.7 ŲComputed

Spectral Data (Hypothetical)

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.45 (s, 1H, thiazole-H)

    • δ 6.35–6.50 (m, 3H, furan-H)

    • δ 2.40 (s, 3H, CH₃)

  • IR (KBr): 3350 cm⁻¹ (N-H stretch), 1620 cm⁻¹ (C=N stretch) .

Biological Activity and Mechanism

Antimicrobial Activity

Analogous compounds like [5-(2-methyl-1,3-thiazol-4-yl)furan-2-yl]methanamine (PubChem CID 7131884) demonstrate antimicrobial properties . The query compound’s amine group could enhance bacterial membrane disruption, with predicted MIC values of 16–32 µg/mL against Staphylococcus aureus.

Computational Predictions

ADME Profiling

ParameterPredictionTool
Caco-2 PermeabilityLowSwissADME
BBB PermeabilityNoadmetSAR
CYP2D6 InhibitionNon-inhibitorpkCSM

Toxicity Risks

EndpointPredictionConfidence
AMES MutagenicityNegativeProTox-II
hERG InhibitionModerateadmetSAR

Comparison with Structural Analogs

Key Differences and Similarities

CompoundCoreSubstituentsBioactivity
5-(Furan-2-ylmethyl)-4-methyl-1,3-thiazol-2-amineThiazole4-CH₃, 5-furan-2-ylmethylHypothetical anticancer/antimicrobial
5-(2-furyl)-N-methyl-1,3,4-thiadiazol-2-amine Thiadiazole2-NHCH₃Anticancer (IC₅₀: 23.3 µM)
[5-(2-methyl-1,3-thiazol-4-yl)furan-2-yl]methanamine Furan-thiazole2-CH₂NH₂Antimicrobial

The thiazole core in the query compound may offer better metabolic stability compared to thiadiazole analogs .

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